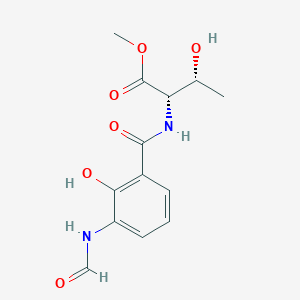

N--Formylantimycic acid methyl ester

Descripción

N-Formylantimycic acid methyl ester is a specialized methyl ester derivative characterized by the presence of a formyl group (-CHO) and antimycic (antifungal) functional moieties. Methyl esters are widely studied for their roles in lipid metabolism, industrial applications, and bioactive properties, making structural and functional comparisons with analogous compounds critical for inferring its behavior .

Propiedades

IUPAC Name |

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSAXOHMLWBNA-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-formylantimycic acid methyl ester can be synthesized through the fermentation of Streptomyces species. The compound is isolated and purified from the crude extract of the fermentation broth. The structure of N-formylantimycic acid methyl ester is determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods

Industrial production of N-formylantimycic acid methyl ester involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The purified compound is further characterized using various analytical techniques to ensure its purity and structural integrity .

Análisis De Reacciones Químicas

Types of Reactions

N-formylantimycic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving N-formylantimycic acid methyl ester include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of N-formylantimycic acid methyl ester depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

N-formylantimycic acid methyl ester has several scientific research applications, including:

Chemistry: The compound is used as a model molecule to study the structure-activity relationship of antimycins.

Biology: It is used to investigate the antifungal mechanisms against various fungal pathogens.

Medicine: The compound’s antifungal properties make it a potential candidate for developing new antifungal drugs.

Industry: N-formylantimycic acid methyl ester is explored for its potential use in biocontrol agents to protect crops from fungal diseases .

Mecanismo De Acción

The mechanism of action of N-formylantimycic acid methyl ester involves the inhibition of fungal spore germination and development. The compound targets specific molecular pathways in the fungal cells, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationship provides insights into its antifungal activity .

Comparación Con Compuestos Similares

Key Differentiators of N-Formylantimycic Acid Methyl Ester:

- Formyl Group : Unlike simpler fatty acid methyl esters (FAMEs), the formyl group may enhance electrophilicity, influencing reactivity in biological or synthetic contexts.

- Antimycic Moieties : Likely contains heterocyclic or aromatic groups (common in antifungals), distinguishing it from linear FAMEs.

Comparative Data Table:

Key Comparisons

vs. Fatty Acid Methyl Esters (FAMEs)

vs. Modified Methyl Esters with Additional Functional Groups

- 2-Oxobutyric Acid Methyl Ester (C₅H₈O₃): Features an α-keto group, enhancing its role in transamination reactions.

vs. Carbamate Esters with Bioactivity

- Formetanate Hydrochloride (C₁₂H₁₈ClN₃O₂) : A carbamate ester with a formamidine group, demonstrating pesticidal activity. Structural parallels (e.g., formyl-like groups) suggest N-Formylantimycic acid methyl ester could share similar reactivity or target specificity .

Research Findings and Implications

Antifungal Mechanisms (Inferred)

The formyl group in N-Formylantimycic acid methyl ester may act as an electrophilic warhead, disrupting fungal cell membranes or enzymes—a mechanism observed in formylated natural products like formicamycin . This contrasts with non-polar FAMEs (e.g., palmitic acid methyl ester), which lack targeted bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.